Ethyl 2-({5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate
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Overview
Description
Ethyl 2-({5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate is an organic compound that features a complex structure with multiple functional groups, including an oxadiazole ring, a sulfanyl group, and an ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-({5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Methylsulfanyl Group: This step involves the substitution of a hydrogen atom on the phenyl ring with a methylsulfanyl group, often using methylthiol or its derivatives in the presence of a catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The oxadiazole ring and ester groups can be reduced under specific conditions to yield different derivatives.
Substitution: The phenyl ring and oxadiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are employed under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols, amines, or hydrocarbons depending on the specific functional group reduced.
Substitution: Various substituted derivatives depending on the nature of the substituent and the reaction conditions.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its ability to coordinate with metal centers.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
Antimicrobial Agents: The oxadiazole ring is known for its antimicrobial properties, making this compound a potential candidate for developing new antibiotics.
Anticancer Research:
Industry
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Pharmaceuticals: It serves as a building block for the synthesis of various pharmaceutical agents.
Mechanism of Action
The mechanism by which Ethyl 2-({5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate exerts its effects is largely dependent on its interaction with biological targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, altering their function. The ester moiety can undergo hydrolysis to release active metabolites that further interact with molecular targets.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-({5-[2-(methylsulfinyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate: Similar structure but with a sulfinyl group instead of a sulfanyl group.
Ethyl 2-({5-[2-(methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate: Contains a sulfonyl group, which can significantly alter its chemical and biological properties.
Uniqueness
Ethyl 2-({5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate is unique due to the presence of the methylsulfanyl group, which can undergo various chemical transformations, providing versatility in synthetic applications. Its combination of functional groups also allows for diverse interactions in biological systems, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
ethyl 2-[[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S2/c1-3-17-11(16)8-20-13-15-14-12(18-13)9-6-4-5-7-10(9)19-2/h4-7H,3,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTPVCKSWLNSTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(O1)C2=CC=CC=C2SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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